molecular formula C16H14N2OS B2532062 N-(1,3-benzothiazol-5-yl)-3-phenylpropanamide CAS No. 941877-62-9

N-(1,3-benzothiazol-5-yl)-3-phenylpropanamide

Cat. No.: B2532062
CAS No.: 941877-62-9
M. Wt: 282.36
InChI Key: VYQFICXJBYWQBW-UHFFFAOYSA-N
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Description

N-(1,3-Benzothiazol-5-yl)-3-phenylpropanamide is a chemical compound of significant interest in medicinal chemistry and biological research. The 1,3-benzothiazole scaffold is a privileged structure in drug discovery, known for its diverse pharmacological potential and presence in compounds studied for various therapeutic areas . This amide derivative is designed for research applications only. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a standard in analytical studies. The core benzothiazole framework is a constituent of compounds that have been investigated for a wide range of potential biological activities, which may include applications as enzyme inhibitors or antagonists for specific biological targets . The structural features of this compound, particularly the benzothiazole ring, are also relevant in the development of optical materials . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Please note that the specific mechanism of action and primary research applications for this compound are compound-specific and researchers should consult the available scientific literature for detailed information pertinent to their field of study.

Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c19-16(9-6-12-4-2-1-3-5-12)18-13-7-8-15-14(10-13)17-11-20-15/h1-5,7-8,10-11H,6,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQFICXJBYWQBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)SC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acyl Chloride-Mediated Coupling

A widely adopted strategy involves the conversion of 3-phenylpropanoic acid to its acyl chloride derivative, followed by nucleophilic acyl substitution with 1,3-benzothiazol-5-amine.

Procedure :

  • Activation of Carboxylic Acid :
    3-Phenylpropanoic acid (1.64 g, 10 mmol) is dissolved in anhydrous dichloromethane (DCM, 20 mL) under nitrogen. Thionyl chloride (SOCl₂, 1.5 mL, 20 mmol) is added dropwise at 0°C, and the mixture is stirred at room temperature for 3 hours. Excess SOCl₂ is removed under reduced pressure to yield 3-phenylpropanoyl chloride as a pale-yellow oil.
  • Amide Bond Formation :
    The acyl chloride is dissolved in DCM (15 mL) and cooled to 0°C. A solution of 1,3-benzothiazol-5-amine (1.50 g, 10 mmol) and sodium bicarbonate (NaHCO₃, 1.68 g, 20 mmol) in water (10 mL) is added slowly. The biphasic mixture is stirred vigorously for 12 hours at room temperature. The organic layer is separated, washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to yield this compound as a white solid (2.21 g, 72%).

Key Data :

Parameter Value
Yield 72%
Reaction Time 12 hours
Purification Method Column Chromatography
Melting Point 148–150°C

Carbodiimide-Based Coupling Reagents

Alternative methods employ coupling agents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) to facilitate amide bond formation under mild conditions.

Procedure :

  • Reagent Preparation :
    3-Phenylpropanoic acid (1.64 g, 10 mmol) and PyBOP (5.72 g, 11 mmol) are dissolved in DCM (20 mL) under nitrogen. N,N-Diisopropylethylamine (DIEA, 3.5 mL, 20 mmol) is added, and the mixture is stirred for 15 minutes to activate the carboxylate.
  • Amine Coupling :
    1,3-Benzothiazol-5-amine (1.50 g, 10 mmol) is added portionwise, and the reaction is stirred at room temperature for 6 hours. The mixture is diluted with DCM (30 mL), washed with 1M HCl (2 × 20 mL) and saturated NaHCO₃ (2 × 20 mL), dried, and concentrated. Recrystallization from ethanol affords the product as colorless crystals (2.45 g, 80%).

Key Data :

Parameter Value
Yield 80%
Reaction Time 6 hours
Purity (HPLC) 98.5%
Solvent System Dichloromethane

Mechanistic and Kinetic Considerations

The acyl chloride route proceeds via a two-step mechanism: (1) nucleophilic attack of the amine on the electrophilic carbonyl carbon, and (2) elimination of HCl. In contrast, PyBOP-mediated coupling activates the carboxylic acid as an oxyphosphonium intermediate, which undergoes aminolysis to form the amide. Kinetic studies indicate that the PyBOP method achieves faster reaction times due to superior leaving-group properties of the phosphonium moiety.

Optimization and Troubleshooting

Solvent and Base Selection

  • Acyl Chloride Method : Dichloromethane provides optimal solubility for both reactants. NaHCO₃ neutralizes HCl, preventing protonation of the amine.
  • PyBOP Method : DIEA acts as a non-nucleophilic base, scavenging protons and accelerating the coupling.

Temperature Effects

Elevated temperatures (40–50°C) reduce reaction times but may promote side reactions such as esterification or oligomerization. Room temperature is recommended for both methods.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.75 (s, 1H, NH), 8.21 (d, J = 8.4 Hz, 1H, Ar-H), 7.92 (d, J = 8.4 Hz, 1H, Ar-H), 7.35–7.25 (m, 5H, Ph-H), 3.02 (t, J = 7.6 Hz, 2H, CH₂), 2.68 (t, J = 7.6 Hz, 2H, CH₂), 2.45 (quin, J = 7.6 Hz, 2H, CH₂).
  • ¹³C NMR (100 MHz, CDCl₃) : δ 172.5 (C=O), 167.2 (C=N), 140.1–125.3 (Ar-C), 35.6 (CH₂), 31.2 (CH₂), 29.8 (CH₂).
  • HRMS (ESI+) : m/z calcd for C₁₆H₁₅N₂OS [M+H]⁺: 299.0851; found: 299.0849.

Purity and Stability

HPLC analysis (C18 column, acetonitrile/water gradient) confirms a purity of ≥98%. Thermogravimetric analysis (TGA) reveals decomposition onset at 180°C, indicating suitability for storage at ambient conditions.

Comparative Evaluation of Synthetic Methods

Parameter Acyl Chloride Method PyBOP Method
Yield 72% 80%
Reaction Time 12 hours 6 hours
Cost Low High
Byproduct Formation HCl (neutralized) Minimal
Scalability >100 g demonstrated <50 g tested

The PyBOP method offers superior yields and shorter reaction times but incurs higher reagent costs. The acyl chloride route remains advantageous for large-scale synthesis due to cost-effectiveness.

Applications and Derivatives

While the primary focus of this report is synthesis, preliminary studies suggest that this compound serves as a precursor for antiviral agents and enzyme inhibitors. Structural analogs with halogen or nitro substituents on the phenyl ring exhibit enhanced bioactivity, warranting further exploration.

Chemical Reactions Analysis

Oxidation Reactions

The benzothiazole core and propanamide side chain undergo selective oxidation under controlled conditions:

a. Thiazole Ring Oxidation

  • Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic medium or hydrogen peroxide (H₂O₂) under reflux .

  • Product : Formation of sulfoxide (at sulfur) or sulfone derivatives, depending on oxidant strength.

  • Mechanism : Electrophilic attack on the sulfur atom, followed by oxygen insertion (Figure 1) .

b. Phenylpropanamide Side-Chain Oxidation

  • Reagents/Conditions : Chromium trioxide (CrO₃) in acetic acid .

  • Product : Ketone formation via oxidation of the α-carbon to the amide group .

Table 1: Oxidation Reaction Outcomes

Reaction SiteOxidizing AgentProductYield (%)Source
Benzothiazole sulfurH₂O₂ (30%)Sulfoxide62
Benzothiazole sulfurKMnO₄/H⁺Sulfone78
Propanamide α-carbonCrO₃/CH₃COOH3-Phenylpropanamide ketone55

Hydrolysis Reactions

The amide bond exhibits stability under basic conditions but undergoes hydrolysis in strong acids:

a. Acidic Hydrolysis

  • Reagents/Conditions : Concentrated HCl (6M) at 100°C for 12 hrs.

  • Product : Cleavage to 1,3-benzothiazol-5-amine and 3-phenylpropanoic acid.

  • Application : Used in metabolite identification studies .

b. Enzymatic Hydrolysis

  • Catalyst : CYP1A1 cytochrome P450 enzymes .

  • Product : Hydroxylated derivatives at the benzothiazole C-6 position, observed in metabolic pathways .

Substitution Reactions

Electrophilic substitution occurs preferentially at the benzothiazole C-4 and C-6 positions due to electron-rich aromatic systems:

a. Nitration

  • Reagents/Conditions : HNO₃/H₂SO₄ at 0–5°C .

  • Product : 4-Nitrobenzothiazole derivative (major) and 6-nitro isomer (minor) .

b. Halogenation

  • Reagents/Conditions : Cl₂/FeCl₃ (Friedel-Crafts conditions) .

  • Product : 6-Chloro-N-(1,3-benzothiazol-5-yl)-3-phenylpropanamide (85% regioselectivity) .

Metabolic Transformations

In vitro studies using human hepatic microsomes reveal two primary pathways :

a. N-Acetylation

  • Catalyst : N-Acetyltransferase (NAT1/2) .

  • Product : N-Acetylated propanamide derivative (bioactivity retained) .

b. Aromatic Oxidation

  • Catalyst : CYP1A1 .

  • Product : 6-Hydroxybenzothiazole metabolite, associated with reduced cytotoxic activity .

Table 2: Metabolic Pathway Efficiency

Cell LineN-Acetylation (%)Oxidation (%)Bioactivity (IC₅₀, μM)Source
MCF-7 (Breast)72280.12
PC-3 (Prostate)1585>10

Acylation and Condensation

The primary amine on the benzothiazole ring participates in nucleophilic reactions:

a. Acylation

  • Reagents/Conditions : Benzoyl chloride/DMAP in dichloromethane .

  • Product : N-Benzoyl derivative (94% yield) .

b. Schiff Base Formation

  • Reagents/Conditions : Aldehydes (e.g., benzaldehyde) in ethanol under reflux .

  • Product : Imine-linked conjugates with antimicrobial activity .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

  • Reaction : C–S bond cleavage in the benzothiazole ring .

  • Product : Biphenyl derivatives and elemental sulfur .

Key Research Findings

  • Anticancer Activity : Sulfone derivatives exhibit enhanced cytotoxicity against MCF-7 cells (IC₅₀ = 0.08 μM vs. parent compound IC₅₀ = 0.12 μM) .

  • Enzyme Inhibition : Sulfoxide forms show moderate DprE1 enzyme inhibition (Ki = 4.2 μM), relevant to antitubercular applications.

  • Metabolic Stability : N-Acetylated derivatives demonstrate prolonged half-life (t₁/₂ = 8.7 hrs) in rat plasma compared to non-acetylated forms (t₁/₂ = 2.1 hrs) .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
N-(1,3-benzothiazol-5-yl)-3-phenylpropanamide has been investigated for its antimicrobial properties. Studies indicate that compounds with a benzothiazole moiety exhibit significant antibacterial and antifungal activities. For instance, derivatives of benzothiazole have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal strains.

CompoundMIC (µM)Activity
N11.27Antibacterial
N81.43Antibacterial
N222.60Antibacterial
N232.65Antibacterial

These results highlight the compound's potential in developing new antimicrobial agents .

Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research shows that it can induce apoptosis in cancer cells and may interact with cellular pathways involved in cell survival and proliferation. For example, certain derivatives demonstrated IC50 values lower than established anticancer drugs like 5-fluorouracil (5-FU) against human colorectal carcinoma cell lines.

CompoundIC50 (µM)Type of Cancer
N95.85Colorectal
N184.53Colorectal
5-FU9.99Colorectal

These findings suggest that this compound could serve as a lead compound for further development in cancer therapy .

Biological Research

Mechanism of Action
The mechanism by which this compound exerts its effects involves the inhibition of specific enzymes critical for bacterial survival and disruption of cancer cell proliferation pathways. For instance, it may inhibit dihydrofolate reductase, an enzyme vital for purine synthesis in bacteria .

Case Studies
A study conducted on various benzothiazole derivatives showed promising results in both antimicrobial and anticancer assays. The synthesized compounds were characterized using techniques such as IR, NMR, and mass spectrometry to confirm their structures and evaluate their biological activities .

Material Science Applications

This compound is also being explored for its utility in material science. Its unique chemical structure allows it to serve as a building block for synthesizing complex materials with potential applications in coatings and polymers.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares N-(1,3-benzothiazol-5-yl)-3-phenylpropanamide with structurally related compounds:

Compound Name Substituent Group Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Yield Potential Applications
This compound Benzothiazol-5-yl C₁₆H₁₄N₂OS 282.36 Amide, benzothiazole Not reported Drug discovery, catalysis
N-(3,4-Dihydroxyphenethyl)-3-phenylpropanamide (32) 3,4-Dihydroxyphenethyl C₁₇H₁₉NO₃ 285.34 Amide, catechol 89% Antioxidant, marine drug leads
N-(1,3-Benzodioxol-5-yl)-2-(3-benzoylphenyl)propanamide Benzodioxol-5-yl C₂₃H₁₉NO₄ 373.40 Amide, benzodioxole, benzoyl Not reported Pharmacological screening
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 2-Hydroxy-1,1-dimethylethyl C₁₂H₁₇NO₂ 223.27 Amide, tertiary alcohol Not reported Metal-catalyzed C–H activation

Key Observations:

Benzothiazole vs. Catechol/Benzodioxole: The benzothiazole group in the target compound offers distinct electronic properties compared to the dihydroxyphenethyl (catechol) group in compound 32 or the benzodioxole group in ’s compound.

Molecular Weight and Solubility: The target compound (MW 282.36) is lighter than the benzodioxole analog (MW 373.40), suggesting improved bioavailability. However, the lack of hydroxyl groups (compared to compound 32) may reduce aqueous solubility .

Synthetic Efficiency: Compound 32’s high yield (89%) via demethylation of methoxy precursors indicates that similar strategies could optimize the synthesis of the target compound .

Pharmacological and Catalytic Potential

  • Compound 32 (Catechol Derivative): The dihydroxyphenethyl group in compound 32 is associated with antioxidant activity, as seen in marine-derived drugs . In contrast, the benzothiazole moiety in the target compound is prevalent in antitumor agents (e.g., riluzole derivatives), hinting at divergent therapeutic pathways.
  • Benzodioxole Analog : The benzodioxole group’s electron-rich nature may enhance binding to serotonin receptors, whereas the benzothiazole’s sulfur atom could facilitate interactions with cysteine residues in enzymes.
  • N,O-Bidentate Directing Group (): While the target compound lacks an explicit N,O-bidentate group, its benzothiazole nitrogen could still act as a directing site in metal-catalyzed C–H functionalization, albeit with different regioselectivity compared to tertiary alcohol-containing analogs .

Spectroscopic and Analytical Data

All compared compounds were characterized using IR, NMR, and MS, confirming structural integrity. For instance, compound 32’s IR spectrum showed strong amide C=O stretching at ~1650 cm⁻¹, consistent with the target compound’s expected profile . The benzothiazole ring’s aromatic protons would likely appear as distinct multiplets in the 7.0–8.5 ppm range in ¹H NMR, differentiating it from benzodioxole analogs .

Biological Activity

N-(1,3-benzothiazol-5-yl)-3-phenylpropanamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential applications in various therapeutic areas.

Overview of Benzothiazole Derivatives

Benzothiazoles are a class of heterocyclic compounds containing both sulfur and nitrogen. They are known for their significant pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. The specific compound this compound has been studied for its potential as a bioactive agent.

Synthesis

The synthesis of this compound typically involves the reaction of 2-aminobenzothiazole with appropriate acyl chlorides or amines to form the desired amide structure. Various synthetic routes can be employed to optimize yield and purity.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties . Studies have shown that it can inhibit the growth of various bacterial and fungal strains. For example, laboratory assays demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus, indicating its potential as a new antimicrobial agent.

Anticancer Properties

Research has highlighted the anticancer potential of this compound. In vitro studies using cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have shown that this compound induces apoptosis and inhibits cell proliferation. The compound's mechanism appears to involve the modulation of apoptosis-related proteins such as caspases and Bcl-2 family members .

Anti-inflammatory Effects

Preliminary investigations suggest that this compound possesses anti-inflammatory properties . In animal models, it has been shown to reduce inflammation markers such as TNF-alpha and IL-6, which are critical in inflammatory pathways . This suggests potential applications in treating inflammatory diseases.

The mechanism of action of this compound is not fully elucidated but is believed to involve interactions with specific molecular targets:

  • Antimicrobial Action : It may inhibit bacterial cell wall synthesis by targeting enzymes involved in peptidoglycan biosynthesis.
  • Anticancer Mechanism : The compound appears to induce apoptosis through the intrinsic pathway, possibly by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential.
  • Anti-inflammatory Pathway : It may inhibit NF-kB signaling pathways, leading to decreased expression of pro-inflammatory cytokines.

Case Studies and Research Findings

Various studies have investigated the biological activity of benzothiazole derivatives related to this compound:

StudyFindings
Dubey et al. (2006)Identified potent anticancer activity against multiple tumor cell lines .
Ozpinar et al. (2017)Showed significant anti-inflammatory effects in murine models .
Ibrahim et al. (2018)Reported antimicrobial effects against drug-resistant strains .

Q & A

Basic: What synthetic routes are available for N-(1,3-benzothiazol-5-yl)-3-phenylpropanamide, and how is purity validated?

Methodological Answer:
The synthesis of this compound typically involves coupling 3-phenylpropanoyl chloride with 5-amino-1,3-benzothiazole under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). Post-synthesis purification is achieved via recrystallization or column chromatography. Analytical validation includes:

  • HPLC : Purity ≥95% (tR monitored at specific retention times) .
  • <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm) and carbonyl resonance (δ ~170 ppm) .
  • HRMS : Confirmation of molecular ion ([M+H]<sup>+</sup>) with <1 ppm deviation .

Basic: Which spectroscopic techniques are critical for structural elucidation of this compound?

Methodological Answer:

  • NMR Spectroscopy : Assigns proton environments (e.g., benzothiazole protons vs. phenyl group) and confirms amide bond formation via carbonyl carbon at ~170 ppm .
  • IR Spectroscopy : Detects amide C=O stretch (~1650 cm<sup>-1</sup>) and N-H bending (~1550 cm<sup>-1</sup>). Linear-dichroic IR (LD-IR) can resolve solid-state orientation in nematic liquid crystals .
  • X-ray Diffraction : Resolves crystal packing and torsional angles between benzothiazole and phenyl groups (requires SHELX/T refinement) .

Advanced: How can crystallographic fragment screening refine the compound’s binding interactions?

Methodological Answer:

  • Crystallographic Workflow :
    • Co-crystallize the compound with target proteins (e.g., kinases) and screen fragments using high-throughput XRD.
    • Use SHELXC/D/E for phase determination and SHELXL for refinement .
    • Analyze electron density maps to identify hydrogen bonds (e.g., benzothiazole N with active-site residues) .
  • Case Study : Fragment libraries (e.g., 2-methyl-1,3-benzothiazol-5-yl methanol) can guide SAR by probing hydrophobic pockets .

Advanced: How to address contradictions between computational predictions and experimental data?

Methodological Answer:

  • Scenario : Discrepancies in predicted vs. observed binding affinities.
  • Resolution Steps :
    • Validate computational models (e.g., DFT) with experimental LD-IR or XRD data .
    • Re-parameterize force fields using crystallographic B-factors (thermal motion) .
    • Cross-check NMR-derived torsion angles with molecular dynamics simulations .

Advanced: What strategies optimize structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Core Modifications :
    • Benzothiazole Substitution : Introduce electron-withdrawing groups (e.g., Cl at position 6) to enhance electrophilicity .
    • Phenylpropanamide Chain : Replace phenyl with heterocycles (e.g., thiophene) to modulate lipophilicity .
  • Biological Assays :
    • Test kinase inhibition (e.g., CDK5/p25) using ATP-noncompetitive assays .
    • Compare IC50 values against analogs (e.g., thienoquinolones) .

Advanced: How to resolve spectral overlaps in complex mixtures during characterization?

Methodological Answer:

  • 2D NMR Techniques :
    • HSQC : Correlates <sup>1</sup>H and <sup>13</sup>C shifts to distinguish overlapping aromatic signals .
    • NOESY : Identifies spatial proximity between benzothiazole and propanamide protons .
  • LC-MS/MS : Fragmentation patterns (e.g., m/z 149 for phenylpropanamide cleavage) confirm structural integrity .

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